Cyclopropanecarboxamide, N-[7-[(cyclopropylcarbonyl)amino]-9H-fluoren-2-yl]-
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Overview
Description
N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by the presence of a fluorenyl group and cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the amide bonds under controlled conditions, often using reagents such as carbodiimides or coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorenyl and cyclopropane positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE shares structural similarities with other fluorenyl and cyclopropane-containing compounds.
- Examples include fluorenylmethoxycarbonyl derivatives and other cyclopropane amides .
Uniqueness
The uniqueness of N-(7-CYCLOPROPANEAMIDO-9H-FLUOREN-2-YL)CYCLOPROPANECARBOXAMIDE lies in its specific combination of fluorenyl and cyclopropane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[7-(cyclopropanecarbonylamino)-9H-fluoren-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H20N2O2/c24-20(12-1-2-12)22-16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)23-21(25)13-3-4-13/h5-8,10-13H,1-4,9H2,(H,22,24)(H,23,25) |
InChI Key |
PHXGNYRAMBGDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CC5 |
Origin of Product |
United States |
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